molecular formula C16H22O11 B020742 (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate CAS No. 25878-60-8

(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

Cat. No. B020742
CAS RN: 25878-60-8
M. Wt: 390.34 g/mol
InChI Key: LPTITAGPBXDDGR-RRMRAIHUSA-N
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Description

Synthesis Analysis

The synthesis of related tetrahydro-2H-pyran compounds typically involves strategic reactions such as the Koenigs–Knorr reaction, which has been demonstrated in the synthesis of n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside, a compound with a similar structure (Mönch et al., 2013). This process highlights the central role of glycosylation reactions in forming the pyran ring system with desired stereochemistry.

Molecular Structure Analysis

The molecular structure of compounds within this family has been extensively studied using crystallography and spectroscopy. For example, the crystal structure of a related compound, (Zukerman-Schpector et al., 2015), revealed a distorted half-boat conformation for the pyran ring, emphasizing the structural diversity achievable within this chemical family.

Chemical Reactions and Properties

Chemical reactions involving tetrahydro-2H-pyran derivatives are crucial for their functionalization and application. Reactions such as condensation with formaldehyde (Bazhykova et al., 2018) and multicomponent reactions (Azzam & Mohareb, 2015) have been explored for synthesizing new derivatives with diverse functionalities.

Physical Properties Analysis

The physical properties of tetrahydro-2H-pyran derivatives, such as solubility and thermal behavior, are influenced by their structural motifs. Research by (Abbas, 1996) on poly(2-acetoxymethyl-3,4-dihydro-2H-pyran) highlights the water solubility and thermal properties of these compounds, which are critical for their practical applications.

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents and stability under various conditions, are pivotal for the application of tetrahydro-2H-pyran derivatives. The work of (Magyar & Hell, 2018) on the synthesis of pentasubstituted 4H-pyrans using a molecular sieve-supported zinc catalyst showcases the innovative approaches to enhancing the reactivity and selectivity of these compounds.

Scientific Research Applications

  • Synthesis of Indolyl Derivatives : A study by Liu et al. (2010) describes the synthesis of indolyl derivatives using a compound structurally related to "(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate". This synthesis is significant in the field of organic chemistry (Liu et al., 2010).

  • Dual Inhibitory Activities : Xu et al. (2020) investigated a compound with a similar structure for its potent dual inhibitory activities and robust inhibition of blood glucose excursion in rat and mouse models, highlighting its potential in diabetes treatment (Xu et al., 2020).

  • SGLT2 Inhibitors Synthesis : The work of Liu et al. (2008) focused on a novel approach for preparing C-aryl glucoside SGLT2 inhibitors, using a compound structurally similar to the one . This research contributes to the development of treatments for diabetes (Liu et al., 2008).

  • Synthesis of Tetrahydrofuran and Tetrahydropyran Derivatives : A study by Mönch et al. (2013) demonstrated the synthesis of a related compound through a Koenigs-Knorr reaction, which is a valuable method in organic synthesis (Mönch et al., 2013).

  • Application in Statin Synthesis : Troiani et al. (2011) reported the synthesis of a key statin side chain intermediate using a chemoselective pancreatin powder-catalyzed reaction, which is relevant in pharmaceutical manufacturing (Troiani et al., 2011).

  • Eco-Friendly Synthesis Method : Nikpassand and Farshami (2020) presented an eco-friendly method for synthesizing novel compounds using amino glucose-functionalized silica-coated nanoparticles. This approach is significant for green chemistry (Nikpassand & Farshami, 2020).

  • Electrocatalytic Cascade Reaction : A study by Elinson et al. (2018) explored an electrolytic process revealing a "green" route to functionalized compounds with biomedical applications (Elinson et al., 2018).

  • Volatile Compound Synthesis : Chikashita et al. (1993) focused on the stereoselective synthesis of trans isomers of a volatile compound for scientific research, illustrating the compound's utility in analytical chemistry (Chikashita et al., 1993).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name

[(2R,3S,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTITAGPBXDDGR-RRMRAIHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

Citations

For This Compound
3
Citations
YC Ku, PH Lin, CY Huang, CW Lee, CH Yu, SC Chen… - Dyes and …, 2023 - Elsevier
Upregulation of β-Galactosidase (β-Gal) has been generally found in primary ovarian cancer cells, making the intra-cellular β-Gal as a valuable biomarker for related tumors. In this study…
Number of citations: 3 www.sciencedirect.com
TR Flockton - 2019 - rdw.rowan.edu
Treating patients with antibiotics is becoming harder with the increase in antibiotic resistance. This is due to the widespread antibiotic use in clinical and agricultural settings. With …
Number of citations: 2 rdw.rowan.edu
L Schnorbus - 2020 - search.proquest.com
Widespread usage of antibiotics is a growing concern due to antibiotic resistance development in bacteria. This is due to common use of antibiotics in agricultural, livestock, and clinical …
Number of citations: 2 search.proquest.com

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